molecular formula C24H18Cl2N2O B12994487 2-(2,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide

2-(2,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide

Cat. No.: B12994487
M. Wt: 421.3 g/mol
InChI Key: ZCRBFQNCWUOPAE-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents such as carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)quinoline-4-carboxamide
  • N-(2-ethylphenyl)quinoline-4-carboxamide
  • 2-(2,4-dichlorophenyl)-N-phenylquinoline-4-carboxamide

Uniqueness

2-(2,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide is unique due to the presence of both 2,4-dichlorophenyl and 2-ethylphenyl groups, which may confer specific biological activities and chemical properties that are distinct from other quinoline derivatives.

Properties

Molecular Formula

C24H18Cl2N2O

Molecular Weight

421.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18Cl2N2O/c1-2-15-7-3-5-9-21(15)28-24(29)19-14-23(18-12-11-16(25)13-20(18)26)27-22-10-6-4-8-17(19)22/h3-14H,2H2,1H3,(H,28,29)

InChI Key

ZCRBFQNCWUOPAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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